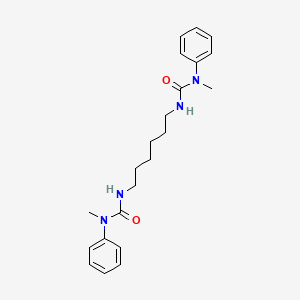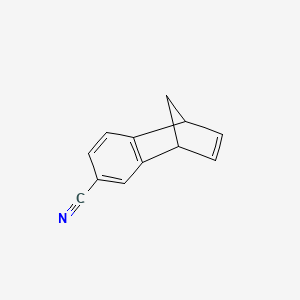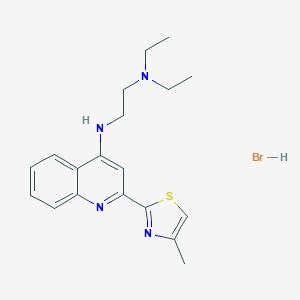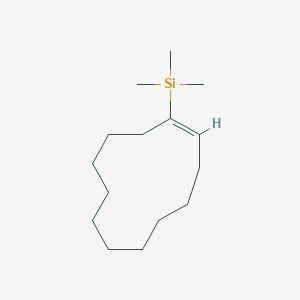![molecular formula C26H23NO4 B15075830 2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indene derivative followed by Friedel-Crafts alkylation to introduce the bis(4-ethylphenyl)methyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[bis(4-methylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
- 2-[bis(4-ethylphenyl)methyl]-2-amino-1H-indene-1,3(2H)-dione
Uniqueness
2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C26H23NO4 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-[bis(4-ethylphenyl)methyl]-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C26H23NO4/c1-3-17-9-13-19(14-10-17)23(20-15-11-18(4-2)12-16-20)26(27(30)31)24(28)21-7-5-6-8-22(21)25(26)29/h5-16,23H,3-4H2,1-2H3 |
InChI-Schlüssel |
QCYMGPRLJVLDJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
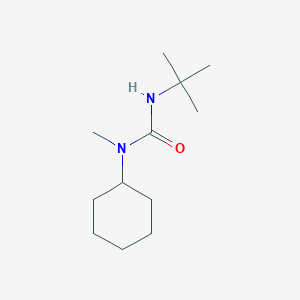
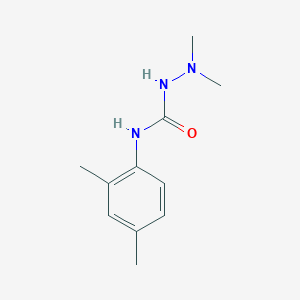

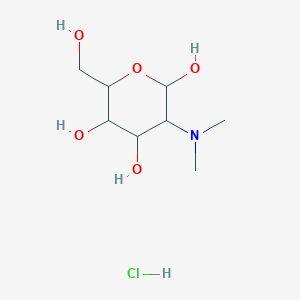

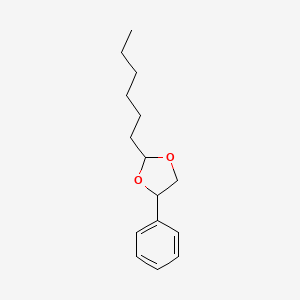

![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
